molecular formula C8H17NO B072177 N,N-Diethylbutyramide CAS No. 1114-76-7

N,N-Diethylbutyramide

Cat. No.: B072177
CAS No.: 1114-76-7
M. Wt: 143.23 g/mol
InChI Key: CDQSTBHGKNNPSY-UHFFFAOYSA-N
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Description

N,N-Diethylbutyramide: is an organic compound with the molecular formula C8H17NO . It is a derivative of butyramide, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups. This compound is known for its applications in various fields, including chemistry and biology.

Scientific Research Applications

N,N-Diethylbutyramide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylbutyramide can be synthesized through the reaction of butyric acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

    Butyric acid: is first converted to butyryl chloride using thionyl chloride.

  • The resulting butyryl chloride is then reacted with diethylamine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbutyramide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce butyric acid and diethylamine.

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Substitution: this compound can participate in substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: Butyric acid and diethylamine.

    Oxidation: Corresponding amides or carboxylic acids.

    Substitution: Various substituted amides depending on the reagents used.

Mechanism of Action

The mechanism by which N,N-Diethylbutyramide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N,N-Diethylbutyramide can be compared with other similar compounds such as:

    N,N-Dimethylbutyramide: Where the ethyl groups are replaced by methyl groups.

    N,N-Diethylacetamide: Where the butyric acid moiety is replaced by acetic acid.

    N,N-Diethylpropionamide: Where the butyric acid moiety is replaced by propionic acid.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N,N-diethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSTBHGKNNPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061495
Record name Butanamide, N,N-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-76-7
Record name N,N-Diethylbutanamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1114-76-7
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Record name N,N-Diethylbutyramide
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Record name N,N-Diethylbutanamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6005
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Record name Butanamide, N,N-diethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, N,N-diethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYLBUTYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKR596855W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

56.5 g of crotonic acid diethylamide 36.9 g of ethanol, 1.27 g of pyridine and 2.74 g of Co2 (CO)8 are reacted analogously to Example 1 for 1.5 hours at 170° C. under a carbon monoxide pressure of 150 bar (+approx. 2% by volume of hydrogen). Analysis showed that 99.6 mol % of the crotonic acid diethylamide had reacted. Relative to this, C5 -dicarboxylic acid derivatives containing mixed derivative groups had been formed at a selectivity of conversion of 97.4 mol %; 2-methylsuccinic acid 1-ethylester-4-diethylamide was 93.6% of this. In addition, butyric acid diethylamide and but-3-enoic acid diethylamide had been formed at selectivities of conversion of 1.2 mol % and 0.4 mol %, respectively.
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2-methylsuccinic acid 1-ethylester 4-diethylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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